molecular formula C13H18N2O2 B13732181 N-Cyclohexylmethyl-o-nitroaniline

N-Cyclohexylmethyl-o-nitroaniline

Cat. No.: B13732181
M. Wt: 234.29 g/mol
InChI Key: WEYHQUATIMAMPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexylmethyl-o-nitroaniline is an organic compound with the molecular formula C₁₃H₁₈N₂O₂ and a molecular weight of 234.29 g/mol It is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom of an o-nitroaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexylmethyl-o-nitroaniline typically involves the nitration of aniline derivatives followed by the introduction of the cyclohexylmethyl group. One common method is the nitration of o-anisidine to form o-nitroanisidine, which is then subjected to a reduction reaction to yield o-nitroaniline. The final step involves the alkylation of o-nitroaniline with cyclohexylmethyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexylmethyl-o-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Scientific Research Applications

N-Cyclohexylmethyl-o-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclohexylmethyl-o-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyclohexylmethyl group also imparts distinct steric and electronic properties, differentiating it from other similar compounds .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-(cyclohexylmethyl)-2-nitroaniline

InChI

InChI=1S/C13H18N2O2/c16-15(17)13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h4-5,8-9,11,14H,1-3,6-7,10H2

InChI Key

WEYHQUATIMAMPA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.